Cas no 2580225-08-5 (2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid)

2-({(Benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid is a brominated thiazole derivative featuring a benzyloxycarbonyl (Cbz) protected amine group and a carboxylic acid functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and peptidomimetics. The presence of the Cbz group allows for selective deprotection under mild conditions, facilitating further functionalization. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the carboxylic acid moiety enables conjugation or derivatization. Its well-defined structure and stability make it suitable for pharmaceutical research and the development of bioactive molecules.
2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid structure
2580225-08-5 structure
Product Name:2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid
CAS No:2580225-08-5
MF:C13H11BrN2O4S
MW:371.206441164017
CID:5664368
PubChem ID:165895982
Update Time:2025-06-14

2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2580225-08-5
    • EN300-27730456
    • 2-({[(benzyloxy)carbonyl]amino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid
    • 2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid
    • Inchi: 1S/C13H11BrN2O4S/c14-11-10(12(17)18)16-9(21-11)6-15-13(19)20-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,19)(H,17,18)
    • InChI Key: MTCIKCTWWFVUMV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)O)N=C(CNC(=O)OCC2C=CC=CC=2)S1

Computed Properties

  • Exact Mass: 369.96229g/mol
  • Monoisotopic Mass: 369.96229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 117Ų

2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid Pricemore >>

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Additional information on 2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid

Comprehensive Overview of 2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid (CAS No. 2580225-08-5)

The compound 2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid (CAS No. 2580225-08-5) is a specialized thiazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a bromothiazole core and a benzyloxycarbonyl (Cbz) protecting group, make it a valuable intermediate in organic synthesis. Researchers are increasingly interested in this compound due to its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for heterocyclic compounds like 5-bromothiazole derivatives has surged, driven by their role in designing novel therapeutics. The CAS No. 2580225-08-5 compound stands out due to its carboxylic acid functionality, which allows for further derivatization. This property aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments are optimized to enhance binding affinity. Additionally, the benzyloxycarbonylamino group provides stability during synthetic processes, a feature highly sought after in peptide coupling reactions.

From an industrial perspective, 2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid is often discussed in the context of green chemistry. Researchers are exploring eco-friendly synthetic routes to produce such compounds, minimizing waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). The compound’s bromine substituent also makes it a candidate for cross-coupling reactions, a hot topic in catalysis research.

Another area of interest is the compound’s potential in bioconjugation. The carboxylic acid moiety can be activated to form amide bonds with biomolecules, enabling applications in proteomics and diagnostic assays. This has sparked discussions in online forums about its utility in antibody-drug conjugates (ADCs), a rapidly growing field in oncology. Moreover, the thiazole ring is known for its bioisosteric properties, often replacing phenyl rings to improve solubility and metabolic stability—a key consideration in modern medicinal chemistry.

For those searching "how to synthesize 5-bromothiazole derivatives" or "applications of Cbz-protected thiazoles," this compound serves as a prime example. Its synthesis typically involves multistep organic reactions, including bromination and carbamate formation. Detailed protocols are often shared in open-access journals, reflecting the scientific community’s push for open science. Furthermore, computational tools like molecular docking are being used to predict its interactions with biological targets, a method frequently queried in AI-driven drug discovery platforms.

In summary, 2-({(benzyloxy)carbonylamino}methyl)-5-bromo-1,3-thiazole-4-carboxylic acid (CAS No. 2580225-08-5) is a versatile building block with broad relevance in pharmaceutical R&D. Its structural motifs cater to contemporary needs in drug design, sustainable synthesis, and bioconjugation technologies. As the scientific community continues to explore its potential, this compound is poised to remain a topic of interest in both academic and industrial settings.

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